molecular formula C17H13N3OS2 B2781992 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251674-41-5

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2781992
CAS RN: 1251674-41-5
M. Wt: 339.43
InChI Key: KHUGHLYCTBWXBP-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research, including medicinal chemistry, materials science, and organic synthesis. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs, materials, and other applications.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes or proteins that are involved in the progression of diseases such as cancer and bacterial infections. It may also interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which allows for the synthesis of various functionalized compounds. It is also relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the synthesis of new materials with unique properties using this compound as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves the reaction of 2-aminothiophene, p-tolyl isothiocyanate, and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

The unique chemical structure of 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has led to its use in various fields of scientific research. In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs for the treatment of cancer, bacterial infections, and other diseases. In materials science, it has been used as a building block for the synthesis of new materials with unique properties such as luminescence and conductivity. In organic synthesis, it has been used as a versatile reagent for the synthesis of various functionalized compounds.

properties

IUPAC Name

5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-11-4-6-12(7-5-11)13-10-23-16(18-13)9-15-19-17(20-21-15)14-3-2-8-22-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUGHLYCTBWXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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